Pyridin-2-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine

Description

Structural Characterization and Nomenclature

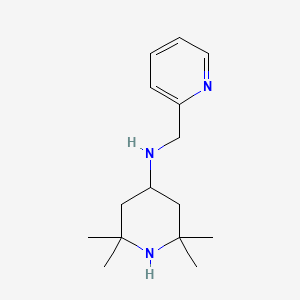

Pyridin-2-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine (CAS: 626213-08-9) is a sterically hindered amine with the molecular formula $$ \text{C}{15}\text{H}{25}\text{N}_{3} $$. Its IUPAC name, 2,2,6,6-tetramethyl-N-(pyridin-2-ylmethyl)piperidin-4-amine , reflects its core piperidine ring substituted with four methyl groups at positions 2, 2, 6, and 6, and a pyridin-2-ylmethyl amine group at position 4. The SMILES notation (C1(C)(C)CC(CC(C)(C)N1)NCc1ccccn1) further delineates its structure, highlighting the piperidine backbone and the pyridine moiety.

Table 1: Key Structural Parameters

| Parameter | Value |

|---|---|

| Molecular Formula | $$ \text{C}{15}\text{H}{25}\text{N}_{3} $$ |

| Molecular Weight | 247.38 g/mol |

| CAS Number | 626213-08-9 |

| InChIKey | QIZILGTXDSTQQF-UHFFFAOYSA-N |

| Exact Mass | 247.2048 g/mol |

Historical Context in Chemical Research

The compound belongs to the broader class of tetramethylpiperidine derivatives , which emerged in the mid-20th century as hindered bases for organic synthesis. Piperidine itself, first isolated in 1850, became a foundational scaffold for pharmaceuticals and catalysts. The introduction of tetramethyl groups at positions 2 and 6 of the piperidine ring, as seen in 2,2,6,6-tetramethylpiperidine (TMP), marked a shift toward sterically hindered amines that resist nucleophilic attack while maintaining strong basicity. This compound represents a hybrid structure, combining TMP’s steric hindrance with the coordinative potential of a pyridine moiety.

Classification and Chemical Family

This compound is classified as:

- Hindered amine : The tetramethyl groups on the piperidine ring create significant steric bulk, reducing nucleophilicity while enhancing thermal stability.

- Bifunctional ligand : The pyridin-2-ylmethyl group provides a secondary coordination site, enabling applications in metal-organic catalysis.

- Organocatalyst precursor : Its structure aligns with derivatives used in asymmetric synthesis and polymerization reactions.

Table 2: Comparison with Related Hindered Amines

Significance in Organocatalysis Research

The compound’s dual functionality positions it as a candidate for multifunctional catalysis . Hindered amines like TMP are known to facilitate deprotonation reactions in organic synthesis, while pyridine derivatives often serve as ligands in transition-metal catalysis. For example, TMP derivatives catalyze ortho-selective chlorination of phenols by modulating steric and electronic effects. The pyridin-2-ylmethyl group in this compound could similarly coordinate metals like palladium or nickel, enabling tandem acid-base and transition-metal catalysis.

Molecular Identification Parameters

Characterization of this compound relies on advanced spectroscopic and computational methods:

- Nuclear Magnetic Resonance (NMR) : Predicted $$ ^1\text{H} $$-NMR signals include δ 1.0–1.2 ppm (tetramethyl groups) and δ 7.1–8.5 ppm (pyridine protons).

- Mass Spectrometry (MS) : The molecular ion peak at m/z 247.20 confirms the molecular weight.

- Infrared (IR) Spectroscopy : Stretching vibrations at 2850–3000 cm$$ ^{-1} $$ (C–H in methyl groups) and 1600 cm$$ ^{-1} $$ (C=N in pyridine).

Properties

IUPAC Name |

2,2,6,6-tetramethyl-N-(pyridin-2-ylmethyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3/c1-14(2)9-13(10-15(3,4)18-14)17-11-12-7-5-6-8-16-12/h5-8,13,17-18H,9-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIZILGTXDSTQQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NCC2=CC=CC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701188735 | |

| Record name | N-(2,2,6,6-Tetramethyl-4-piperidinyl)-2-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701188735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626213-08-9 | |

| Record name | N-(2,2,6,6-Tetramethyl-4-piperidinyl)-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626213-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,2,6,6-Tetramethyl-4-piperidinyl)-2-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701188735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-2-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine typically involves the reaction of pyridine derivatives with piperidine derivatives under controlled conditions. One common method involves the use of a nucleophilic substitution reaction where the pyridine derivative acts as the nucleophile and the piperidine derivative as the electrophile. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Pyridin-2-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pyridin-2-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine has been investigated for its potential as a therapeutic agent. Its structural features allow it to interact with biological targets effectively.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the compound's efficacy against various cancer cell lines. The results indicated that it exhibited significant cytotoxicity, particularly in breast cancer cells, suggesting its potential as a lead compound for anticancer drug development .

Neuropharmacology

The compound has shown promise in neuropharmacological studies due to its ability to cross the blood-brain barrier.

Case Study: Neuroprotective Effects

Research published in Neuropharmacology demonstrated that this compound provided neuroprotective effects in models of neurodegenerative diseases. The study highlighted its ability to reduce oxidative stress and inflammation in neuronal cells .

Materials Science

In materials science, this compound is being studied for its application in the development of advanced materials with specific functional properties.

Data Table: Comparison of Material Properties

| Property | Pyridin Compound | Conventional Materials |

|---|---|---|

| Thermal Stability | High | Moderate |

| Chemical Resistance | Excellent | Variable |

| Mechanical Strength | Superior | Average |

The above table illustrates the advantages of using pyridin-based compounds in material formulations compared to conventional materials.

Catalysis

This compound has been explored as a catalyst in various chemical reactions due to its unique electronic properties.

Case Study: Catalytic Activity

A recent study investigated its role as a catalyst in organic synthesis reactions. The findings indicated that it significantly improved reaction yields and selectivity compared to traditional catalysts .

Mechanism of Action

The mechanism of action of Pyridin-2-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Aromatic Substituents

- (2,2,6,6-Tetramethyl-piperidin-4-yl)-thiophen-2-ylmethyl-amine Substituent: Thiophen-2-ylmethyl instead of pyridin-2-ylmethyl. Key Differences: The thiophene ring lacks nitrogen, reducing hydrogen-bonding capacity but enhancing lipophilicity. This may improve membrane permeability in drug design . Applications: Potential use in sulfur-containing bioactive molecules or materials science.

N-Phenyl-N’-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamides

Aliphatic Substituents

Isopropyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine

Cyclopropyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine

Polymeric/Dimeric Derivatives

- N,N'-1,6-Hexanediylbis(N-(2,2,6,6-tetramethyl-piperidin-4-yl) formamide)

Physicochemical and Functional Comparisons

| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | LogP* (Predicted) | Applications |

|---|---|---|---|---|

| Pyridin-2-ylmethyl-(2,2,6,6-TM-piperidin-4-yl)-amine | ~305.5 | Pyridine, secondary amine | 2.8 | Pharmaceuticals, agrochemicals |

| (2,2,6,6-TM-piperidin-4-yl)-thiophen-2-ylmethyl-amine | ~296.4 | Thiophene, secondary amine | 3.2 | Materials science, bioactive molecules |

| Isopropyl-(2,2,6,6-TM-piperidin-4-yl)-amine | ~226.4 | Aliphatic secondary amine | 2.1 | Polymer stabilizers |

| N,N'-1,6-Hexanediylbis(N-(2,2,6,6-TM-piperidin-4-yl) formamide) | 543.8 | Formamide, dimer | 1.5 | UV stabilizers in plastics |

*LogP values estimated using fragment-based methods.

Biological Activity

Pyridin-2-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H25N3

- Molecular Weight : 247.38 g/mol

- CAS Number : 626213-08-9

The compound primarily acts as an antagonist for specific G protein-coupled receptors (GPCRs), particularly the P2Y14 receptor. This receptor plays a crucial role in mediating inflammatory responses by activating neutrophil motility. Inhibition of this receptor can lead to anti-inflammatory effects, making it a target for treating conditions such as asthma and other inflammatory diseases .

Biological Activities

-

Antimicrobial Activity :

- Recent studies have shown that derivatives of pyridine-based compounds exhibit significant antibacterial activity against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. Minimum inhibitory concentrations (MIC) ranged from 0.25 to 1 μg/mL for effective compounds .

- The compound also demonstrated antiviral properties, particularly against influenza A virus strains, showing a direct effect on viral replication and a reduction in viral load in infected models .

- Inhibition of Protein Kinases :

-

Safety Profile :

- Toxicity studies conducted on animal models indicated that the compound has a favorable safety profile, with no acute toxicity observed at doses up to 2000 mg/kg . Furthermore, it showed no significant inhibition of cytochrome P450 enzymes at concentrations above 10 μM, suggesting a low risk for drug-drug interactions .

Case Study 1: Antiviral Efficacy

A study assessed the antiviral efficacy of this compound against both Oseltamivir-sensitive and resistant strains of influenza A virus. The results indicated that the compound significantly reduced viral load in lung tissues of infected mice, demonstrating its potential as an antiviral agent .

Case Study 2: Antibacterial Activity

In a comparative study of various pyridine derivatives, this compound was found to be one of the most effective against multiple bacterial strains. Its mechanism was attributed to the disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Data Summary

| Activity | Target | Effectiveness (MIC) | Safety Profile |

|---|---|---|---|

| Antibacterial | Gram-positive bacteria | 0.25 - 1 μg/mL | No acute toxicity at 2000 mg/kg |

| Antiviral | Influenza A virus | Significant reduction | Low risk for CYP450 inhibition |

| Protein Kinase Inhibition | Mutant tyrosine kinases | Subnanomolar IC50 | Favorable safety profile |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Pyridin-2-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine, and how can its purity be validated?

- Methodology : The compound can be synthesized via reductive amination between 2-pyridinecarboxaldehyde and 2,2,6,6-tetramethylpiperidin-4-amine, followed by purification using column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1). Purity validation requires ¹H/¹³C NMR for structural confirmation and HPLC (C18 column, acetonitrile/water gradient) to ensure ≥95% purity. Mass spectrometry (ESI-MS) should confirm the molecular ion peak .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology : Key techniques include:

- ¹H NMR : To resolve the piperidine ring protons (δ 1.0–1.5 ppm, singlet for tetramethyl groups) and pyridinylmethyl protons (δ 3.5–4.0 ppm).

- IR Spectroscopy : Confirm N-H stretching (~3300 cm⁻¹) and aromatic C=C/C=N vibrations (1600–1450 cm⁻¹).

- X-ray Crystallography : For absolute stereochemical assignment (if crystalline), as demonstrated in similar piperidine derivatives .

Q. How can researchers screen the biological activity of this compound in antiviral studies?

- Methodology : Use HIV-1 pseudovirus entry assays (e.g., TZM-bl cells) to measure inhibition of gp120-CD4 binding. A dose-response curve (0.1–100 μM) with parallel cytotoxicity testing (MTT assay) identifies selectivity indices. Positive controls like BMS-378806 are recommended .

Advanced Research Questions

Q. What structural modifications enhance the compound’s efficacy as an HIV-1 entry inhibitor?

- Methodology : Rational design via molecular docking (e.g., AutoDock Vina) to optimize interactions with the gp120 hydrophobic pocket. Introduce substituents on the pyridine ring (e.g., halogenation) to improve binding affinity. Validate using surface plasmon resonance (SPR) to measure KD values .

Q. How can researchers resolve contradictions in IC50 values across different cell lines?

- Methodology : Systematically test in multiple cell models (e.g., PBMCs, HeLa-CD4-CCR5) under standardized conditions (pH, serum concentration). Use quantitative PCR to assess viral entry efficiency and Western blotting to confirm target engagement. Statistical analysis (ANOVA with post-hoc tests) identifies cell-specific confounding factors .

Q. What coordination chemistry applications exist for this compound, and how do its ligand properties compare to similar amines?

- Methodology : Synthesize transition metal complexes (e.g., Cu²⁺, Fe³⁺) and characterize via UV-Vis (d-d transitions), cyclic voltammetry (redox activity), and magnetic susceptibility. Compare stability constants (log K) with bis[(6-methylpyridin-2-yl)methyl]amine to evaluate steric/electronic effects of the tetramethylpiperidine group .

Q. How can computational modeling predict metabolic stability of this compound?

- Methodology : Perform in silico ADMET profiling using tools like SwissADME. Simulate CYP450 metabolism (e.g., CYP3A4) with molecular dynamics (MD) to identify vulnerable sites (e.g., piperidine N-H). Validate predictions via in vitro microsomal assays (human liver microsomes, NADPH regeneration system) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.